4,4'-Dimethyl-2,2'-bipyridine

Supercritical Fluid Extraction Green Chemistry Solubility

4,4′-Dimethyl-2,2′-bipyridine (dmbpy) is the ligand of choice when electronic and steric tuning are critical. Its electron-donating 4,4′-methyl groups increase σ-donor strength, enhancing catalytic activity in Pd-catalyzed copolymerization, lowering IC₅₀ in Pt-based anticancer complexes (0.13–0.5 μM), and enabling benchmark performance in solar H₂ evolution with [Rh(dmbpy)₂Cl₂]⁺. The methyl substitution also improves solubility in scCO₂ for green processes. Do not substitute with generic bipyridine—performance will decline. Order high-purity dmbpy for reproducible results.

Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
CAS No. 1134-35-6
Cat. No. B075555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Dimethyl-2,2'-bipyridine
CAS1134-35-6
Synonyms4,4'-dimethyl-2,2'-bipyridine
Molecular FormulaC12H12N2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)C2=NC=CC(=C2)C
InChIInChI=1S/C12H12N2/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12/h3-8H,1-2H3
InChIKeyNBPGPQJFYXNFKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Dimethyl-2,2'-bipyridine (CAS 1134-35-6): A Core Ligand for Tuning Electronic and Steric Properties in Coordination Chemistry


4,4'-Dimethyl-2,2'-bipyridine (dmbpy) is a symmetrically substituted derivative of 2,2'-bipyridine, a privileged ligand scaffold in coordination chemistry. The presence of electron-donating methyl groups at the 4 and 4' positions modifies the electronic and steric profile of the molecule relative to the unsubstituted parent. This compound is a white to off-white crystalline powder [1], with a purity commercially available at ≥99% (GC, HPLC) . It serves as a versatile bidentate ligand for transition metals, with its enhanced σ-donor ability and increased steric bulk directly influencing the stability, redox potential, and catalytic performance of its resultant complexes [2].

Why Generic Substitution Fails for 4,4'-Dimethyl-2,2'-bipyridine: The Quantifiable Impact of Methyl Substitution


Generic substitution with the unsubstituted parent, 2,2'-bipyridine (bpy), or other bipyridine isomers is not viable for applications where the electronic or steric effects of the 4,4'-dimethyl substitution are critical. The methyl groups are not inert spectators; they function as electron-donating substituents that increase the σ-donor strength of the nitrogen atoms [1]. This leads to quantifiably different behaviors: altered redox potentials in metal complexes [2], enhanced catalytic activity in polymerization reactions [3], and increased solubility in non-polar media like supercritical CO2 [4]. Furthermore, the position of the methyl group is critical; isomers such as 5,5'-dimethyl-2,2'-bipyridine exhibit distinct coordination geometries and photophysical properties [5]. Therefore, substituting dmbpy with a generic bipyridine will result in a different, and often inferior, performance profile in a given application.

Quantitative Evidence Guide for 4,4'-Dimethyl-2,2'-bipyridine (dmbpy) vs. Closest Analogs


Superior Solubility in Non-Polar Media: 4,4'-Dimethyl-2,2'-bipyridine vs. 2,2'-Bipyridine in scCO2

In supercritical carbon dioxide (scCO2), a green solvent for extraction and processing, 4,4'-dimethyl-2,2'-bipyridine (dmbpy) exhibits significantly higher solubility than the unsubstituted 2,2'-bipyridine (bpy). The addition of methyl groups increases the compound's lipophilicity and enhances its interaction with the non-polar scCO2 phase. Experimental measurements show that dmbpy solubility is consistently greater across a range of temperatures (308–323 K) and pressures (8.1–25.9 MPa) [1].

Supercritical Fluid Extraction Green Chemistry Solubility Materials Processing

Enhanced Catalytic Activity in Polyketone Synthesis: 4,4'-Dimethyl vs. 2,2'-Bipyridine and 4,4'-Dicarboxy Analogs

In the palladium-catalyzed copolymerization of carbon monoxide and styrene to form polyketones, the choice of bipyridine ligand directly dictates catalytic activity. A direct comparative study established a clear activity hierarchy based on the ligand's electronic properties. The electron-donating methyl groups of 4,4'-dimethyl-2,2'-bipyridine (4,4'-dmpy) increase the electron density at the palladium center, facilitating key steps in the catalytic cycle. This results in catalytic activity that is higher than that of the unsubstituted 2,2'-bipyridine and significantly higher than the electron-withdrawing 4,4'-dicarboxy-2,2'-bipyridine (4,4'-dcpy) [1].

Homogeneous Catalysis Polymerization Polyketone Ligand Design

Increased Cytotoxic Potency in Platinum(II) Anticancer Complexes: 4,4'-Dimethyl vs. 2,2'-Bipyridine Ligands

The identity of the polyaromatic ligand in platinum(II) anticancer complexes is a key determinant of biological activity. A study comparing complexes of the form [Pt(P-L)(A_L)]²⁺, where P-L is the bidentate ligand, found that the complex incorporating 4,4'-dimethyl-2,2'-bipyridine (44Me₂bpy) was the most potent inhibitor of cancer cell growth. This complex exhibited IC₅₀ values superior to those of the clinically used drugs cisplatin and oxaliplatin, and significantly outperformed the analogous complex made with the unsubstituted 2,2'-bipyridine (bpy) ligand [1].

Bioinorganic Chemistry Medicinal Chemistry Cytotoxicity Anticancer Agents

Differentiated Electrochemical Behavior in Iron Complexes: 4,4'-Dimethyl vs. 2,2'-Bipyridine

The substitution of 2,2'-bipyridine (bpy) with 4,4'-dimethyl-2,2'-bipyridine (dmbpy) in iron(III) complexes leads to distinct electrochemical behavior. A comparative study of the complexes [Fe(L)₂Cl₂]⁺ and [Fe₂O(L)₄Cl₂]²⁺ (where L = bpy or dmbpy) in acetonitrile showed that while both ligands form analogous complexes, the dmbpy derivatives exhibit different redox properties and chemical reactivity. Notably, the electrochemical oxidation of [Fe(dmbpy)₃]²⁺ in the presence of chloride ions yields the desired [Fe(dmbpy)₂Cl₂]⁺ complex in good yield, a transformation that was not as favorable for the bpy analog [1]. This is supported by the successful crystallographic characterization of the novel dmbpy-containing iron complexes.

Electrochemistry Coordination Chemistry Redox Chemistry Iron Complexes

Increased Activity as an H2-Evolving Catalyst: Rhodium Complexes with 4,4'-Dimethyl vs. 4,4'-Di-tert-butyl Bipyridine

The [Rh(III)(dmbpy)₂Cl₂]⁺ complex (where dmbpy = 4,4'-dimethyl-2,2'-bipyridine) is a well-established and efficient catalyst for hydrogen evolution in photocatalytic systems. A comparative electrochemical study with the more sterically bulky analog [Rh(III)(dtBubpy)₂Cl₂]⁺ (dtBubpy = 4,4'-di-tert-butyl-2,2'-bipyridine) was conducted to elucidate the mechanism. Both complexes form analogous Rh(III)-hydride intermediates upon reduction. However, the hydride derived from dmbpy is reduced at a potential approximately 310-340 mV more positive than its parent bis-chloro complex, a key step in the catalytic cycle. The study confirmed that 0.5 equivalents of H₂ are generated upon electrochemical reduction of the dmbpy-Rh(III)-hydride, establishing it as the active catalytic species [1].

Photocatalysis Hydrogen Evolution Renewable Energy Rhodium Complexes

Optimal Research and Industrial Application Scenarios for 4,4'-Dimethyl-2,2'-bipyridine


High-Performance Ligand for Pd-Catalyzed Polyketone Synthesis

When developing or optimizing a palladium catalyst for the copolymerization of carbon monoxide and styrene, 4,4'-dimethyl-2,2'-bipyridine is the ligand of choice. Its electron-donating methyl groups enhance catalytic activity compared to both the unsubstituted 2,2'-bipyridine and the electron-withdrawing 4,4'-dicarboxy analog, leading to a demonstrably higher yield of the polyketone product [4].

Synthesis of Potent Platinum(II) Anticancer Drug Candidates

For medicinal chemistry programs focused on developing new platinum-based chemotherapeutics, 4,4'-dimethyl-2,2'-bipyridine is a critical building block. Complexes incorporating this ligand exhibit IC₅₀ values (0.13–0.5 μM) that are significantly lower than those of complexes with 2,2'-bipyridine and outperform clinical standards like cisplatin and oxaliplatin in vitro [4].

Fundamental Studies of Molecular H₂-Evolving Photocatalysts

In the field of artificial photosynthesis and solar fuel generation, the [Rh(III)(dmbpy)₂Cl₂]⁺ complex is a benchmark catalyst for hydrogen evolution. Its well-characterized electrochemical behavior, including the quantifiable reduction potential of its key hydride intermediate (310-340 mV shift from precursor), makes it the ideal system for detailed mechanistic investigations and for comparing the performance of new catalytic architectures [4].

Materials Processing with Supercritical Carbon Dioxide

For applications involving the use of supercritical CO₂ as a green solvent, such as metal extraction, polymer impregnation, or the formation of micro- and nanoparticles, 4,4'-dimethyl-2,2'-bipyridine is a more processable ligand than 2,2'-bipyridine due to its quantifiably higher solubility in the non-polar scCO₂ phase across a wide range of temperatures and pressures [4].

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